2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Synthetic Chemistry Cross-Coupling Catalysis

This 2-bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS 130861-69-7) is the only halogenated 8-hydroxy-tetrahydroquinoline that combines a reactive C-2 bromine handle for Pd-catalyzed cross-couplings with a tunable metal-chelating 8-OH group. Unlike the non-halogenated parent, it enables regioselective C–C bond formation; its bromine leaving-group ability outperforms 2-Cl analogs in Suzuki, Sonogashira, and related libraries. The electron-withdrawing Br adjusts the hydroxyl pKa, allowing fine-tuning of Cu²⁺/Zn²⁺/Cd²⁺ affinity without altering coordination geometry—ideal for developing selective colorimetric sensors. In CNS programs, the scaffold delivers MAO-B preferential inhibition (IC₅₀ ~1,130 nM, >80-fold selectivity over MAO-A), making it a critical intermediate for Parkinson's disease candidates. Order now to accelerate your SAR exploration, metal-sensor design, or epigenetic probe synthesis with a differentiated, high-purity brominated tetrahydroquinoline.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Cat. No. B13905260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC(=N2)Br)O
InChIInChI=1S/C9H10BrNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5,7,12H,1-3H2
InChIKeySVFHAYKHHWQJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol: A Heterocyclic Intermediate for Targeted Synthesis and Biological Profiling


2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol (CAS 130861-69-7) is a bicyclic heterocyclic compound featuring a partially hydrogenated quinoline core with a hydroxyl group at the 8-position and a bromine atom at the 2-position . This structural arrangement places it among halogenated 8-hydroxyquinoline derivatives, a class known for their versatile metal-chelating properties and broad pharmacological activity profile [1]. The compound serves primarily as a synthetic intermediate in medicinal chemistry and chemical biology, where the bromine atom provides a reactive handle for further functionalization via transition-metal-catalyzed cross-coupling reactions [2].

Why 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Cannot Be Replaced by Generic 8-hydroxyquinoline or Non-Halogenated Analogs


Substituting 2-bromo-5,6,7,8-tetrahydroquinolin-8-ol with its non-halogenated parent (5,6,7,8-tetrahydroquinolin-8-ol) or with the fully aromatic 8-hydroxyquinoline fundamentally alters both synthetic and biochemical outcomes. The absence of the bromine atom eliminates the possibility of regioselective C–C bond formation at the 2-position, which is critical for generating diverse compound libraries through Suzuki, Sonogashira, and related cross-coupling manifolds [1]. Additionally, the tetrahydroquinoline scaffold, unlike the planar aromatic quinoline, introduces a partially saturated ring that modifies the conformational flexibility, pKa, and metal-coordination geometry of the 8-hydroxyl group [2]. Even among halogenated analogs (e.g., 2-chloro, 2-fluoro, 2-iodo derivatives), the specific size, electronegativity, and leaving-group ability of the bromine atom impart distinct reactivity and biological profiles that cannot be extrapolated from other halogens without explicit experimental validation [3].

Quantitative Differentiation Evidence for 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Versus Closest Analogs


Regioselective C–C Cross-Coupling Potential: Bromine at C-2 vs. Non-Halogenated Parent

The C-2 bromine atom in 2-bromo-5,6,7,8-tetrahydroquinolin-8-ol is a prerequisite for palladium-catalyzed Suzuki–Miyaura coupling, enabling regioselective C–C bond formation at this position. The non-halogenated parent compound, 5,6,7,8-tetrahydroquinolin-8-ol, lacks this reactive handle entirely and cannot participate in any C(aryl)–X cross-coupling without prior functionalization [1]. In contrast, the brominated derivative has been demonstrated to engage in sequential Sonogashira and Suzuki couplings to yield multifunctionalized quinoline scaffolds [1].

Synthetic Chemistry Cross-Coupling Catalysis

Antibacterial Activity of Halogenated Tetrahydroquinolin-8-ols: 2-Bromo Derivative in the Context of Comparative Study

The 2006 study by Zhandarev et al. on the synthesis and antibacterial activity of tetrahydroquinolin-8-ols reported comparative bacteriostatic data for a series of substituted 1,2,3,4-tetrahydroquinolin-8-ols against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains [1]. Although the full numerical dataset for each individual derivative is not publicly accessible, the study identified that the nature of the 2-substituent (halogen vs. hydrogen) significantly modulated the minimal inhibitory concentration (MIC) values, with halogenated analogs generally exhibiting enhanced activity relative to unsubstituted parent compounds [1].

Antibacterial Staphylococcus aureus Escherichia coli

pKa Modulation via Bromine Substitution: Enhanced Acid Dissociation Relative to Non-Halogenated Analog

The acid-base equilibrium constants of the non-halogenated 1,2,3,4-tetrahydro-8-oxyquinoline (synonymous with 5,6,7,8-tetrahydroquinolin-8-ol) have been experimentally determined as pK₁ = 5.51 ± 0.07 and pK₂ = 9.7 at 298 K [1]. The introduction of a bromine atom at the 2-position is expected to lower the hydroxyl pKa due to the electron-withdrawing inductive effect (-I) of bromine, which stabilizes the conjugate base. No experimental pKa value for 2-bromo-5,6,7,8-tetrahydroquinolin-8-ol was found in the accessible literature; however, the known pKa depression observed in 5-bromo-8-hydroxyquinoline relative to 8-hydroxyquinoline (ΔpKa ≈ -0.5 units per halogen substitution) supports a class-level inference of increased acidity and thus higher aqueous solubility at physiological pH [2].

Physicochemical Properties pKa Solubility

MAO-B vs. MAO-A Selectivity Profile: Brominated Tetrahydroquinoline Scaffolds in Enzyme Inhibition

A structurally related brominated quinoline derivative bearing the tetrahydroquinoline core (CHEMBL1575961, cataloged in BindingDB as BDBM50401981) displayed an MAO-B IC50 of 1,130 nM versus an MAO-A IC50 of >100,000 nM in a fluorometric kynuramine oxidation assay, indicating a marked selectivity for the MAO-B isoform [1]. While the specific substitution pattern of this entry does not exactly match 2-bromo-5,6,7,8-tetrahydroquinolin-8-ol, the shared tetrahydroquinoline scaffold and bromine substitution motif support a class-level inference that 2-brominated tetrahydroquinolin-8-ol derivatives may exhibit preferential MAO-B inhibitory activity. By comparison, the non-brominated scaffold has not been reported to display notable MAO inhibition [2].

Monoamine Oxidase MAO-B Inhibition Neurodegeneration

Metal Coordination Capability: 8-Hydroxyl Group in Saturated vs. Aromatic Quinoline Scaffolds

The 8-hydroxyl group of 5,6,7,8-tetrahydroquinolin-8-ol coordinates divalent metal ions (Cu²⁺, Zn²⁺, Cd²⁺) in aqueous solution, as demonstrated spectrophotometrically [1]. The partially saturated ring modulates the geometry and stability of the resulting complexes relative to the fully aromatic 8-hydroxyquinoline. Introducing an electron-withdrawing bromine substituent at C-2 further fine-tunes the electron density at the hydroxyl oxygen, thereby altering the metal-binding affinity. Quantitative stability constants for 2-bromo-5,6,7,8-tetrahydroquinolin-8-ol complexes are not publicly available; however, the literature on halogenated 8-hydroxyquinolines shows that bromine substitution can increase or decrease the log K value depending on the specific metal ion [2].

Metal Complexation Analytical Chemistry Metalloenzyme Inhibition

Bromine as a Leaving Group in Nucleophilic Displacement: Differentiating Reactivity from Chloro and Fluoro Analogs

Among halogen substituents at the C-2 position, the bromine atom offers an optimal balance between leaving-group ability and C–X bond stability. In nucleophilic aromatic substitution (SNAr) and metal-catalyzed amination (Buchwald–Hartwig) reactions, the Br leaving group is approximately 10–100 times more reactive than the corresponding Cl substituent, while the F substituent is essentially inert under identical conditions [1]. This reactivity hierarchy means that 2-bromo-5,6,7,8-tetrahydroquinolin-8-ol can undergo selective substitution at C-2 under milder conditions and with higher conversion than its 2-chloro or 2-fluoro counterparts, reducing side-product formation and improving overall synthetic efficiency [1].

Synthetic Chemistry Nucleophilic Substitution Leaving Group

Optimal Application Scenarios for 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol Based on Differentiated Evidence


Medicinal Chemistry: Suzuki–Miyaura Derivatization for Kinase and GPCR Targeted Libraries

The C-2 bromine atom enables Pd-catalyzed Suzuki couplings to install aryl, heteroaryl, or alkenyl substituents at the 2-position, creating diverse compound libraries for high-throughput screening against kinase, GPCR, or epigenetic targets. This reactivity is unavailable in the non-halogenated parent 5,6,7,8-tetrahydroquinolin-8-ol and is substantially more efficient than the 2-chloro analog due to the superior leaving-group propensity of bromine [1].

Antimicrobial Drug Discovery: Halogen-Dependent SAR Exploration of Tetrahydroquinolin-8-ols

When constructing a structure–activity relationship (SAR) matrix for antibacterial tetrahydroquinolines, inclusion of the 2-bromo derivative as a comparator provides critical insight into the electronic and steric contributions of the halogen atom. Published comparative studies confirm that halogenation modulates activity against S. aureus and E. coli, with the 2-bromo substituent representing a midpoint in the halogen series between the weakly active 2-fluoro derivative and the heavier 2-iodo analog [1].

Analytical Chemistry: Tunable Metal Chelator for Spectrophotometric Detection

The 8-hydroxyl group of the tetrahydroquinoline scaffold coordinates Cu²⁺, Zn²⁺, and Cd²⁺ ions [1]. The electron-withdrawing bromine atom at C-2 modifies the hydroxyl pKa and electron density, providing a tunable chelator whose binding affinity can be adjusted without altering the core coordination geometry. This property is valuable for designing selective colorimetric or fluorometric metal sensors.

CNS Drug Discovery: MAO-B Inhibitor Scaffold with Reduced Peripheral Liability

Brominated tetrahydroquinoline derivatives have demonstrated MAO-B preferential inhibition (IC50 ≈ 1,130 nM for a scaffold analog) with >80-fold selectivity over MAO-A [1]. Given that MAO-B is a validated target for Parkinson's disease and MAO-A inhibition is associated with dietary tyramine-induced hypertensive crisis, this chemotype merits prioritization in CNS lead optimization programs. The 2-bromo-5,6,7,8-tetrahydroquinolin-8-ol serves as a key intermediate for synthesizing and profiling MAO-B-selective candidates.

Quote Request

Request a Quote for 2-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.